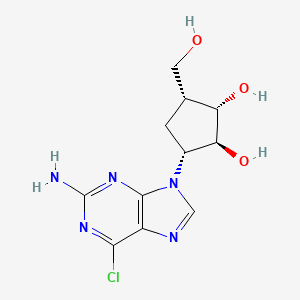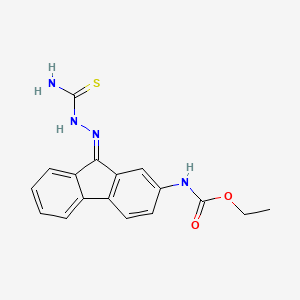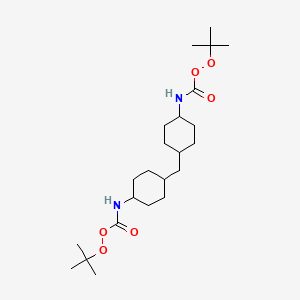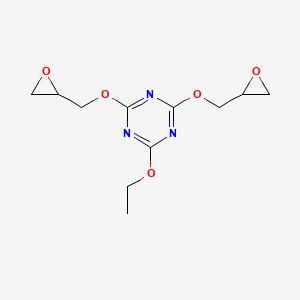
1,2-cyclopentanediol, 3-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-, (1S,2S,3R,5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Cyclopentanediol, 3-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-, (1S,2S,3R,5R)- is a complex organic compound that features a cyclopentane ring with multiple functional groups, including an amino group, a chloro group, and a purine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-cyclopentanediol, 3-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)- typically involves multi-step organic reactions. The starting materials often include cyclopentane derivatives and purine bases. Key steps may involve:
Nucleophilic substitution: to introduce the amino and chloro groups.
Hydroxylation: to add hydroxyl groups to the cyclopentane ring.
Purine coupling: to attach the purine derivative to the cyclopentane ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Scalability: considerations to ensure the process is economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Cyclopentanediol, 3-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the purine ring or other functional groups.
Substitution: Replacement of the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with DNA/RNA: Affecting genetic expression or replication.
Modulating signaling pathways: Influencing cellular communication and function.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclopentanediol derivatives: Compounds with similar cyclopentane structures but different functional groups.
Purine analogs: Compounds with similar purine bases but different substituents.
Uniqueness
The uniqueness of 1,2-cyclopentanediol, 3-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)- lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
108742-08-1 |
|---|---|
Fórmula molecular |
C11H14ClN5O3 |
Peso molecular |
299.71 g/mol |
Nombre IUPAC |
(1S,2S,3R,5R)-3-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H14ClN5O3/c12-9-6-10(16-11(13)15-9)17(3-14-6)5-1-4(2-18)7(19)8(5)20/h3-5,7-8,18-20H,1-2H2,(H2,13,15,16)/t4-,5-,7+,8+/m1/s1 |
Clave InChI |
YPNCGBSKCXEJKT-KYNKHSRBSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)O)O)CO |
SMILES canónico |
C1C(C(C(C1N2C=NC3=C2N=C(N=C3Cl)N)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate](/img/structure/B12675171.png)








![Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate](/img/structure/B12675221.png)
![Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate](/img/structure/B12675227.png)

